N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
Description
This compound features a pentanamide backbone substituted with a 1-cyanocyclopropyl group, a 4-fluoro-4-methyl moiety, and a trifluoroethylamino side chain linked to a 4-(4-methylsulfonylphenyl)phenyl group.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIVDMJALNEADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl system is constructed via palladium-catalyzed coupling between 4-bromophenyl methyl sulfone and a phenylboronic acid derivative. Typical conditions include:
| Reagent | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 mol% | DME/H₂O (3:1), 80°C, 12 h | 85 |
| 4-Bromophenyl sulfone | 1.0 equiv | ||
| Phenylboronic acid | 1.2 equiv | Na₂CO₃ (2.0 equiv) |
The sulfone group is introduced beforehand via oxidation of a thioether intermediate using Oxone® in methanol/water.
Preparation of the Trifluoroethylamine Core
Reductive Amination
The trifluoroethylamine moiety is synthesized by reductive amination of 4-(4-methylsulfonylphenyl)benzaldehyde with 2,2,2-trifluoroethylamine:
$$
\text{RCHO} + \text{CF₃CH₂NH₂} \xrightarrow{\text{NaBH(OAc)₃}} \text{RCH(NHCH₂CF₃)OH} \xrightarrow{\text{HCl}} \text{RCH₂NHCH₂CF₃} \quad
$$
Optimized Conditions :
- Solvent : Dichloromethane (DCM) with 3 Å molecular sieves.
- Catalyst : Sodium triacetoxyborohydride (1.5 equiv).
- Yield : 78% after column chromatography (hexane/ethyl acetate 4:1).
Assembly of the Pentanamide Scaffold
Cyclopropane Formation
The 1-cyanocyclopropyl group is synthesized via cyclopropanation of acrylonitrile derivatives using a modified Simmons-Smith protocol:
$$
\text{CH₂=CHCN} + \text{Zn(CH₂I)₂} \xrightarrow{\text{CuCl}} \text{Cyclopropane-CN} \quad
$$
Key Parameters :
- Temperature : −10°C to prevent ring-opening.
- Catalyst : Copper(I) chloride (5 mol%).
- Yield : 92% (cis/trans = 3:1).
Fluorination and Methylation
The 4-fluoro-4-methylpentanamide backbone is prepared via:
- Electrophilic fluorination of a ketone precursor using Selectfluor®.
- Grignard methylation with methylmagnesium bromide.
$$
\text{RCOCH₃} \xrightarrow{\text{Selectfluor®}} \text{RCOCF₃} \xrightarrow{\text{MeMgBr}} \text{RC(OH)CF₃} \xrightarrow{\text{HCl}} \text{RCF₂CH₃} \quad
$$
Reaction Details :
- Fluorination : Acetonitrile, 60°C, 6 h (82% yield).
- Methylation : THF, −78°C, 1 h (75% yield).
Final Coupling and Amidation
Fragment Condensation
The trifluoroethylamine core is coupled to the pentanamide scaffold via amide bond formation using HATU/DIPEA:
$$
\text{RCOOH} + \text{R'NH₂} \xrightarrow{\text{HATU, DIPEA}} \text{RCONHR'} \quad
$$
Optimized Protocol :
- Coupling Agent : HATU (1.1 equiv).
- Base : DIPEA (2.5 equiv).
- Solvent : DMF, 0°C to RT, 4 h.
- Yield : 68% after recrystallization (ethanol/water).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 3.12 (s, 3H, SO₂CH₃), 2.95 (m, 2H, CH₂CF₃).
- HRMS : m/z 525.6 [M+H]⁺ (calc. 525.6).
Industrial-Scale Considerations
Cost-Effective Modifications
- Alternative Catalysts : NiCl₂(dppe) for Suzuki coupling reduces Pd costs.
- Solvent Recycling : DCM and THF recovered via distillation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Amino Group
(2S)-N-[(1S)-1-cyano-2-phenylethyl]-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
- Key Difference: The substituent is a 1-cyano-2-phenylethyl group instead of 1-cyanocyclopropyl.
N-(Cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
- Key Difference: The cyanomethyl substituent replaces the 1-cyanocyclopropyl group.
- Implications: Cyanomethyl is less sterically hindered, possibly improving binding to flat enzymatic pockets. However, the lack of a cyclic structure may reduce resistance to oxidative metabolism .
Functional Group Modifications
(S)-N-((S)-1-cyano-2-phenylethyl)-4-methyl-2-(phenylsulfonamido)pentanamide (125)
- Key Difference: The trifluoroethylamino group is replaced with a phenylsulfonamido group.
- Implications: Sulfonamides are known for strong hydrogen-bonding interactions, which could improve target affinity but may reduce solubility compared to the trifluoroethylamino group, which balances hydrophobicity and electronegativity .
Fluorine and Sulfonyl Group Effects
- Fluorine Substituents : The 4-fluoro and trifluoroethyl groups in the target compound enhance electronegativity and metabolic stability. Similar fluorinated compounds (e.g., flutolanil in ) exhibit improved pesticidal activity due to fluorine’s electron-withdrawing effects .
- Methylsulfonylphenyl Group: This moiety, shared with and compounds, likely contributes to π-π stacking interactions in target binding. However, bulkier sulfonyl groups (e.g., in ’s quinoline derivative) may hinder solubility .
Structural and Functional Comparison Table
Research Findings and Implications
- Stereochemistry: The (S) configurations in ’s compound suggest enantioselective interactions, which could lead to higher target specificity compared to non-chiral analogs .
- Solubility Trade-offs : While sulfonyl groups (e.g., in and ) improve binding, they may necessitate formulation adjustments to mitigate solubility challenges.
- Metabolic Stability: The 1-cyanocyclopropyl group in the target compound likely offers superior resistance to cytochrome P450 enzymes compared to cyanomethyl or phenylethyl substituents .
Biological Activity
N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the trifluoromethyl and sulfonamide groups, suggest a diverse range of biological activities. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
Chemical Structure
The compound's IUPAC name is this compound. The molecular formula is with a molecular weight of 448.50 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Activity : The presence of the trifluoromethyl group enhances its interaction with biological targets.
- Anti-inflammatory Effects : The sulfonamide moiety could contribute to anti-inflammatory properties.
Anticancer Activity
A study evaluated the anti-proliferative effects of several derivatives related to this compound against various cancer cell lines. The results indicated that specific structural modifications significantly influenced cytotoxicity.
Table 1: IC50 Values of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MDA-MB-435 | 0.25 |
| 5b | HCT116 | 0.36 |
| 5c | UACC-62 | 0.29 |
| 5d | NCI-H460 | 0.48 |
These findings suggest that derivatives of N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[...] can exhibit potent anticancer activity, particularly in breast and colon cancer models .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. The trifluoromethyl group may enhance binding affinity to target proteins involved in these pathways.
Antimicrobial and Anti-inflammatory Activities
The compound's antimicrobial properties have been linked to its ability to disrupt microbial cell membranes, while anti-inflammatory effects are hypothesized to arise from modulation of cytokine production.
Case Studies
- Case Study on Anticancer Efficacy : A recent study conducted on a series of compounds related to this structure demonstrated that those with electron-withdrawing groups exhibited higher cytotoxicity against various cancer cell lines compared to their electron-donating counterparts .
- Study on Antimicrobial Effects : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones for selected derivatives .
Q & A
Q. What strategies optimize bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life.
- Pharmacokinetic Profiling : Measure C, T, and AUC in rodent models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
